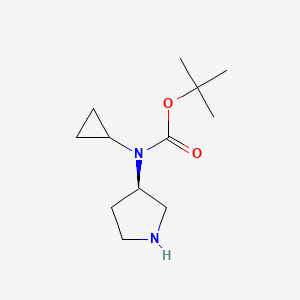
5-(Trifluoromethyl)-2H-tetrazole sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Trifluoromethyl)-2H-tetrazole sodium salt: is a chemical compound that features a tetrazole ring substituted with a trifluoromethyl group at the 5-position and a sodium cation. This compound is known for its unique properties, including its potential use as a desensitized explosive . The presence of the trifluoromethyl group imparts significant stability and reactivity, making it a valuable compound in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Trifluoromethyl)-2H-tetrazole sodium salt typically involves the reaction of sodium azide with trifluoromethyl-substituted precursors under controlled conditions. One common method includes the use of trifluoromethyl iodide and sodium azide in a solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction is carried out at elevated temperatures to facilitate the formation of the tetrazole ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the trifluoromethyl group or the tetrazole ring, resulting in the formation of reduced products.
Substitution: The trifluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl-substituted tetrazole oxides, while reduction can produce trifluoromethyl-substituted tetrazole hydrides.
Scientific Research Applications
Chemistry: 5-(Trifluoromethyl)-2H-tetrazole sodium salt is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique reactivity makes it a valuable intermediate in the synthesis of complex molecules.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its trifluoromethyl group can enhance the biological activity and metabolic stability of drug candidates.
Medicine: The compound is explored for its potential therapeutic applications, including its use in the development of new drugs. The trifluoromethyl group is known to improve the pharmacokinetic properties of drug molecules.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 5-(Trifluoromethyl)-2H-tetrazole sodium salt involves its interaction with molecular targets through its trifluoromethyl group and tetrazole ring. The trifluoromethyl group can enhance binding affinity and selectivity towards specific targets, while the tetrazole ring can participate in hydrogen bonding and other interactions. These properties contribute to the compound’s effectiveness in various applications, including its potential use as a desensitized explosive .
Comparison with Similar Compounds
5-(Trifluoromethyl)-1H-tetrazole: Similar to 5-(Trifluoromethyl)-2H-tetrazole sodium salt but with a different positional isomerism.
5-(Trifluoromethyl)-2H-tetrazole potassium salt: Similar structure but with a potassium cation instead of sodium.
5-(Trifluoromethyl)-2H-tetrazole lithium salt: Similar structure but with a lithium cation.
Uniqueness: this compound is unique due to its specific combination of the trifluoromethyl group and the tetrazole ring, along with the sodium cation. This combination imparts distinct chemical and physical properties, making it valuable in various applications.
Properties
IUPAC Name |
sodium;5-(trifluoromethyl)-1,2,4-triaza-3-azanidacyclopenta-1,4-diene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2F3N4.Na/c3-2(4,5)1-6-8-9-7-1;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMWSZMZGGPDYOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=N[N-]N=N1)C(F)(F)F.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2F3N4Na |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














